
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, also known as TPPB, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic benefits. TPPB belongs to the class of bipyrazole compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves the inhibition of the activity of IκB kinase (IKK), an enzyme that phosphorylates IκB, leading to the degradation of IκB and the subsequent activation of NF-κB. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to bind to the ATP-binding pocket of IKK, thereby inhibiting its activity and preventing the activation of NF-κB. This results in the reduction of inflammation and cancer cell growth.
Biochemical and Physiological Effects
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been shown to protect neurons against oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole in lab experiments is its specificity for IKK inhibition. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to selectively inhibit the activity of IKK without affecting other kinases. This makes 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole a useful tool for investigating the role of NF-κB in various biological processes. However, one of the limitations of using 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole in scientific research. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to reduce inflammation in animal models of these diseases, suggesting that it may be a promising therapeutic agent. Another potential application is in the treatment of cancer. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and further research is needed to investigate its potential as a cancer therapy. Additionally, 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been shown to protect neurons against oxidative stress and prevent neurodegeneration, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves the reaction of 3-aminopyridine and 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in the presence of acetic acid and acetic anhydride. The reaction results in the formation of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole as a yellow solid with a melting point of 267-269°C. The purity of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been widely used in scientific research to investigate its potential therapeutic benefits. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. Inhibition of NF-κB by 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been shown to protect neurons against oxidative stress and prevent neurodegeneration.
Propriétés
IUPAC Name |
3-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5/c1-4-11-22(12-5-1)27-19-28(34(31-27)25-16-8-3-9-17-25)26-21-33(24-14-6-2-7-15-24)32-29(26)23-13-10-18-30-20-23/h1-18,20-21,28H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYHKHAXPJUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)
![8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5060332.png)
![1-(5-chloro-2-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5060334.png)
![3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5060336.png)
![2-{[2-(2-allylphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5060349.png)
![2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5060371.png)
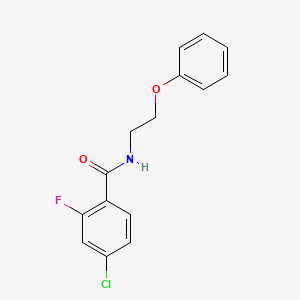
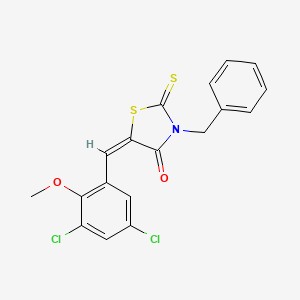
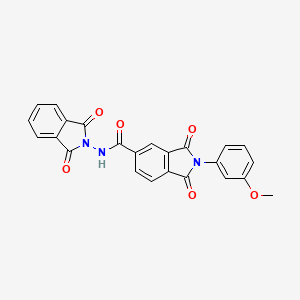
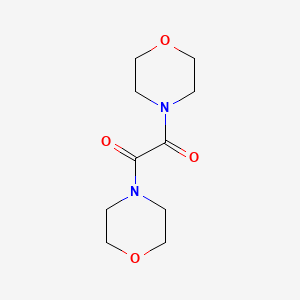
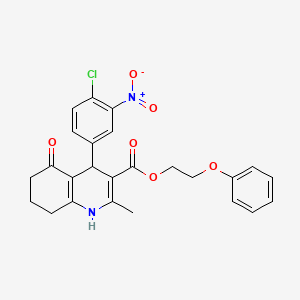
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)